molecular formula C15H21BN2O2 B6233030 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1947395-70-1

2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B6233030
CAS No.: 1947395-70-1
M. Wt: 272.15 g/mol
InChI Key: LJVWHIRQMKGXQK-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester derivative of imidazo[1,2-a]pyridine. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to the imidazo[1,2-a]pyridine core. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the borylation of the corresponding imidazo[1,2-a]pyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the imidazo[1,2-a]pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The imidazo[1,2-a]pyridine core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic ester group.

Properties

CAS No.

1947395-70-1

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H21BN2O2/c1-10-7-12(9-18-8-11(2)17-13(10)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3

InChI Key

LJVWHIRQMKGXQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)C)C

Purity

95

Origin of Product

United States

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